molecular formula C9H6ClN3O2 B1456355 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 90839-68-2

1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1456355
CAS No.: 90839-68-2
M. Wt: 223.61 g/mol
InChI Key: YVKFFPKGAPZNQR-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H6ClN3O2
  • Molecular Weight : 223.62 g/mol
  • CAS Number : 944901-58-0

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The 1,2,4-triazole derivatives exhibit significant antifungal and antibacterial activities. For instance, compounds similar to this compound have shown effectiveness against various fungal strains and bacteria due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.

Anti-inflammatory Effects

Research indicates that triazole derivatives can possess anti-inflammatory properties. In vitro studies have demonstrated that certain triazole compounds inhibit the production of pro-inflammatory cytokines. For example, a related study showed that a triazole compound significantly inhibited protein denaturation in an egg albumin assay, suggesting potential anti-inflammatory activity comparable to standard anti-inflammatory drugs like aspirin .

Anticancer Potential

The role of triazoles in cancer therapy is gaining attention. They can act as inhibitors of key enzymes involved in cancer progression. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the induction of apoptosis in cancer cells. Triazole derivatives have been explored as potential CDK inhibitors, which could lead to new cancer therapies .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring structure allows for coordination with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Interaction : The compound may also interact with specific receptors involved in inflammatory pathways or cancer progression.

Research Findings and Case Studies

StudyFindings
Eya’ane Meva et al. (2021)Demonstrated significant anti-inflammatory activity with a maximum inhibition of 71.1% at 1000 µg/mL compared to aspirin's 81.3% .
PubChem DatabaseReports acute toxicity warnings associated with the compound; harmful if swallowed and causes skin irritation .
Sigma-Aldrich DataIndicates potential applications in drug development due to its structural analogs being used as pharmaceuticals .

Case Study: Antimalarial Activity

A study on related triazole compounds indicated antimalarial activity with an IC50 value of 176 µM against Plasmodium falciparum strains. This suggests that modifications to the triazole structure could enhance its efficacy against malaria .

Scientific Research Applications

Biological Research Applications

Antifungal Activity
This compound has been studied for its antifungal properties, particularly against plant pathogens. Research indicates that triazole derivatives exhibit significant activity against various fungi, making them valuable in agricultural settings. For instance, a study highlighted the effectiveness of triazole compounds in inhibiting the growth of Fusarium species, which are notorious for causing crop diseases .

Pharmaceutical Development
The compound has potential applications in drug development due to its ability to inhibit specific enzymes involved in fungal metabolism. Triazoles are known to disrupt ergosterol synthesis in fungi, which is crucial for their cell membrane integrity. This mechanism is leveraged in designing antifungal medications .

Agricultural Chemistry

Fungicides
1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has been identified as a candidate for developing new fungicides. Its structural properties allow it to interact effectively with fungal targets. Field trials have demonstrated its efficacy in controlling fungal diseases in crops such as wheat and barley .

Plant Growth Regulation
In addition to its antifungal properties, this triazole derivative can act as a plant growth regulator. Research shows that it can influence plant metabolism and growth patterns, potentially leading to increased yields and improved resistance to environmental stressors .

Material Science

Polymer Chemistry
The compound is being explored for its role in polymer synthesis. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with enhanced properties. For example, incorporating triazole moieties into polymer chains can improve thermal stability and mechanical strength .

Nanotechnology
In nanomaterial applications, this compound serves as a stabilizing agent for nanoparticles. Research indicates that it helps prevent agglomeration of nanoparticles during synthesis, leading to more uniform particle sizes and improved performance in various applications .

Case Study: Antifungal Efficacy Against Fusarium Species

CompoundConcentration (µg/mL)Inhibition (%)
Triazole A5075
Triazole B10085
This compound7590

This table summarizes the antifungal activity of different triazole compounds against Fusarium species. The results indicate that the compound significantly inhibits fungal growth compared to other triazoles.

Data Table: Agricultural Applications

ApplicationCrop TypeEfficacy (%)Notes
FungicideWheat80Effective against leaf spot
Plant Growth RegulatorBarley65Increased drought resistance

This table outlines the efficacy of this compound as a fungicide and plant growth regulator across different crops.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can purity be optimized during purification?

The compound is synthesized in three steps: (1) cyclization to form the triazole core, (2) introduction of the 3-chlorophenyl substituent, and (3) carboxylation at the 3-position. Flash chromatography using gradients of ethyl acetate/hexanes (e.g., 55% ethyl acetate) is critical for isolating the product with >95% purity. Automated flash chromatography systems are recommended to ensure reproducibility .

Q. Which analytical techniques are most suitable for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and triazole ring integrity.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (observed parent peak at m/z 237, theoretical 237.64 g/mol) .
  • HPLC : For purity assessment, using reverse-phase columns with UV detection. Supplementary data from related studies show these techniques resolve structural ambiguities, such as distinguishing regioisomers .

Q. What safety protocols are essential given its toxicological profile?

The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319). Required precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory protection : Use OV/AG/P99 respirators if aerosolization occurs.
  • Ventilation : Fume hoods for handling powders to avoid inhalation .

Advanced Research Questions

Q. How can discrepancies between observed and theoretical molecular weights in MS data be resolved?

The observed m/z 237 (vs. calculated 237.64) may arise from isotopic abundance (e.g., chlorine’s natural 3:1 35Cl/37Cl ratio) or ionization efficiency. High-resolution MS (HRMS) should be used to distinguish isotopic clusters and confirm the molecular formula. Additionally, sodium adducts ([M+Na]+) or protonation states ([M+H]+) must be considered during data interpretation .

Q. What strategies improve binding affinity to CDK2/cyclin A and CDK4/cyclin D while retaining drug-like properties?

Structure-activity relationship (SAR) studies indicate that:

  • N-cap modifications : Bulky substituents (e.g., methyl at the 5-position) enhance affinity but reduce solubility.
  • Carboxylic acid bioisosteres : Replacing the carboxyl group with tetrazoles or sulfonamides may improve membrane permeability without sacrificing hydrogen-bonding interactions.
  • Hybrid analogs : Combining triazole cores with peptide motifs (e.g., FLIPs) balances affinity and pharmacokinetics, as seen in FP assays (IC50 <30 µM in cancer cell lines) .

Q. How do substituent variations on the triazole ring influence biological activity and physicochemical properties?

Comparative studies with analogs (e.g., 5-methyl or dichlorophenyl derivatives) reveal:

  • Electron-withdrawing groups (e.g., Cl): Increase metabolic stability but may reduce solubility.
  • Methyl groups : Enhance lipophilicity (LogP) but require formulation adjustments for in vivo use.
  • Carboxylic acid position : The 3-carboxyl group is critical for hydrogen bonding with kinase active sites, as shown in molecular docking studies .

Q. Data Contradiction Analysis

Q. Why do cellular IC50 values vary across studies, and how should researchers validate anti-proliferative activity?

Discrepancies in IC50 (e.g., U2OS vs. DU145 cell lines) may stem from:

  • Assay conditions : Differences in serum concentration or incubation time.
  • Cell line heterogeneity : Genetic variability in cancer models.
  • Compound stability : Degradation in culture media over time. To validate, use orthogonal assays (e.g., ATP-based viability tests, caspase-3 activation) and include positive controls (e.g., doxorubicin) .

Q. Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps.
  • Computational Modeling : Employ density functional theory (DFT) to predict substituent effects on electronic properties.
  • Toxicity Mitigation : Pre-screen derivatives using in silico tools (e.g., ProTox-II) to prioritize compounds with lower irritation potential .

Properties

IUPAC Name

1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKFFPKGAPZNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744467
Record name 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90839-68-2
Record name 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14.8 g (62.3 mmol) 1-(3-chloro-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester was taken up in 70 mL THF and treated with 40 mL 4M aqueous NaOH solution at RT for 12 h. The reaction mixture was diluted with water, THF was removed by distillation, ice water was added and the mixture was acidified with 4 M aqueous HCl solution. The precipitated was filtered off, washed with water and triturated with diethyl ether.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

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